![molecular formula C19H19N3O2 B5611242 N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611242.png)
N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide often involves multi-step reactions, including condensation, cyclization, and functional group transformations. A related example includes the synthesis of pyrimidine derivatives through one-pot synthesis involving the Biginelli reaction, which could offer insights into similar synthetic pathways for the target compound (Rathod & Solanki, 2018). Additionally, the construction of similar heterocyclic compounds can be achieved through reactions involving chromones and chromone derivatives, as demonstrated by Ibrahim (2013) (Ibrahim, 2013).
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction and density functional theory (DFT) have been utilized to analyze and predict the structure of related compounds. For instance, Qin et al. (2019) employed these techniques to analyze the molecular structure of a similar compound, providing valuable insights into bond lengths, angles, and conformational stability (Qin et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving the target compound likely encompass a range of transformations, including nucleophilic substitutions, ring closures, and the formation of amide bonds. The synthesis and characterization of related compounds, as discussed by various researchers, shed light on possible reactions and the chemical stability of such complex molecules. For instance, the synthesis of chromeno[2,3-b]pyridines and their derivatives highlights the versatility of these frameworks in organic synthesis (Ibrahim, El-Gohary, & Said, 2016).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are crucial for their application in various fields. The synthesis and purification processes significantly affect these properties. Studies on similar compounds provide valuable data that can be extrapolated to understand the physical characteristics of the target compound. For example, the preparation methods and solvent systems used in column chromatography for purifying related compounds offer insights into the physical properties analysis (Rathod & Solanki, 2018).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability under various conditions, and compatibility with different reagents, is essential for the practical application of organic compounds. The chemical properties of similar heterocyclic compounds, as discussed in the literature, provide a foundation for predicting the behavior of the target compound under synthetic and application conditions. For instance, the antimicrobial activity of certain pyrimidine derivatives highlights the bioactive potential of similar structures (Rathod & Solanki, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-11-22-12-15(7-9-18(22)21-13)19(23)20-10-16-8-6-14-4-2-3-5-17(14)24-16/h2-5,7,9,11-12,16H,6,8,10H2,1H3,(H,20,23)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIFEQYIAJZKJQ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)NCC3CCC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)NC[C@H]3CCC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-bromophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5611166.png)
![6-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5611178.png)
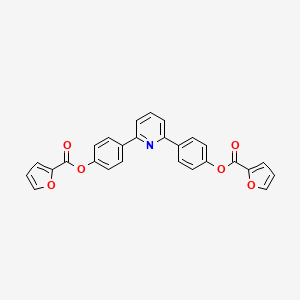
![4-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethyl)morpholine dihydrochloride](/img/structure/B5611202.png)
![{3-(cyclopropylmethyl)-1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5611209.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B5611214.png)
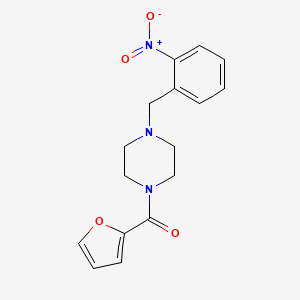
![3-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5611231.png)
![2-cyano-5-(2-furyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5611234.png)
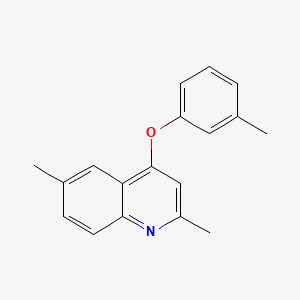
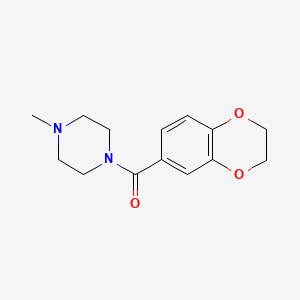
![3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5611270.png)
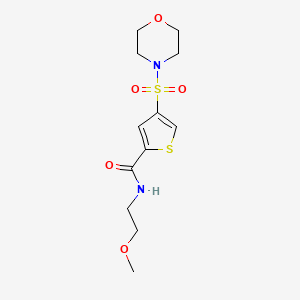
![8-(cyclopropylmethyl)-N-(4-methylbenzyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5611278.png)